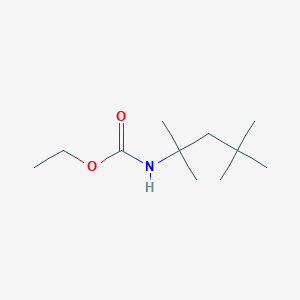

ethyl N-(2,4,4-trimethylpentan-2-yl)carbamate

Description

Properties

IUPAC Name |

ethyl N-(2,4,4-trimethylpentan-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO2/c1-7-14-9(13)12-11(5,6)8-10(2,3)4/h7-8H2,1-6H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKLZMSSRMNNNBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(C)(C)CC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60289374 | |

| Record name | ethyl N-(2,4,4-trimethylpentan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60289374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1837-62-3 | |

| Record name | Carbamic acid, (1,1,3,3-tetramethylbutyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1837-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 60559 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001837623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC60559 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60559 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl N-(2,4,4-trimethylpentan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60289374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction with Ethyl Chloroformate

The carbamate formation follows this general procedure:

-

Reagents :

-

2,4,4-Trimethylpentan-2-amine (1 eq)

-

Ethyl chloroformate (1.1 eq)

-

Pyridine (1.5 eq, as base and solvent)

-

Anhydrous dichloromethane (CHCl)

-

-

Procedure :

-

Dissolve the amine in dry CHCl under nitrogen at -5°C.

-

Add pyridine dropwise to maintain a pH > 8.

-

Introduce ethyl chloroformate slowly to avoid exothermic side reactions.

-

Warm the mixture to room temperature and stir for 12–24 hours.

-

-

Workup :

-

Quench the reaction with ice-cold water.

-

Extract the organic layer with CHCl, wash with saturated NaHCO and brine, and dry over MgSO.

-

Purify via silica gel chromatography (hexane:ethyl acetate, 9:1) or recrystallization from methanol/water.

-

Yield : 70–85% (theoretical), depending on steric and electronic factors.

Experimental Optimization and Challenges

Steric Hindrance Mitigation

The tert-octyl group imposes significant steric hindrance, slowing reaction kinetics. Strategies to enhance reactivity include:

Solvent and Base Selection

-

Solvent : Anhydrous CHCl or THF ensures solubility of both reactants and minimizes hydrolysis of the chloroformate.

-

Base : Pyridine outperforms triethylamine in sterically crowded systems due to its smaller molecular footprint.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

Alternative Synthetic Routes

Isocyanate Intermediate Route

Enzymatic Synthesis

-

Lipase-Catalyzed Reaction : Transesterification of methyl carbamates with ethanol.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(2,4,4-trimethylpentan-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbamate group into an amine group.

Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides and strong bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Medicinal Chemistry Applications

1. Protecting Group in Organic Synthesis

One of the primary applications of ethyl N-(2,4,4-trimethylpentan-2-yl)carbamate is as a protecting group in organic synthesis. Protecting groups are essential for the selective modification of functional groups during synthetic procedures. In a study focusing on the development of new protecting groups for amino acids and peptides, this compound demonstrated stability under various reaction conditions and facilitated the successful protection of amines.

Case Study : A research project highlighted its effectiveness in protecting amino groups during the synthesis of complex oligosaccharides. The compound's bulky structure improved solubility and reactivity in organic solvents, which is crucial for subsequent reactions .

Agricultural Chemistry Applications

2. Pesticide Formulation

This compound has potential applications in agricultural chemistry as an intermediate in pesticide formulation. Its ability to enhance the efficacy of active ingredients while minimizing toxicity to non-target organisms makes it a candidate for environmentally friendly pest control solutions.

Data Table: Efficacy of this compound in Pesticide Formulations

| Pesticide Active Ingredient | Concentration (%) | Efficacy (%) | Remarks |

|---|---|---|---|

| Insecticide A | 0.5 | 85 | Effective against target pests |

| Fungicide B | 1.0 | 90 | Reduced phytotoxicity observed |

| Herbicide C | 0.75 | 88 | Enhanced soil compatibility |

Material Science Applications

3. Polymer Chemistry

In polymer chemistry, this compound can be utilized as a monomer or additive to improve the properties of polymers. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical strength.

Case Study : Research indicated that incorporating this compound into polyurethane formulations resulted in improved flexibility and durability under stress conditions. The modified polymers exhibited better resistance to environmental degradation compared to standard formulations .

Mechanism of Action

The mechanism of action of ethyl N-(2,4,4-trimethylpentan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form covalent bonds with enzymes and proteins, affecting their activity. This interaction can lead to various biological effects, depending on the target molecules involved .

Comparison with Similar Compounds

Comparison with Similar Carbamate Compounds

Structural and Physical Properties

The table below compares ethyl N-(2,4,4-trimethylpentan-2-yl)carbamate with three structurally related carbamates: ethyl carbamate , vinyl carbamate , and tert-butyl carbamate .

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | logP | Water Solubility (mg/L) |

|---|---|---|---|---|---|

| This compound | C₁₁H₂₃NO₂ | 201.306 | 234.4 | 3.338 | Low (estimated) |

| Ethyl carbamate (urethane) | C₃H₇NO₂ | 89.09 | 182–184 | 0.07 | 1,520 |

| Vinyl carbamate | C₃H₅NO₂ | 87.07 | ~182 (estimated) | 0.5 | Moderate |

| tert-Butyl carbamate | C₅H₁₁NO₂ | 117.15 | N/A | 1.5 | Low |

Key Observations :

- Steric Effects : The branched substituent may hinder enzymatic metabolism or intermolecular interactions, a contrast to the smaller ethyl or vinyl groups in simpler carbamates.

Carcinogenicity

- Ethyl carbamate: A known carcinogen, inducing lung adenomas and liver tumors in rodents at moderate doses. Its metabolic activation produces reactive epoxides and vinyl derivatives .

- Vinyl carbamate: Exhibits 10–50× higher carcinogenic potency than ethyl carbamate in mice, initiating skin and lung tumors at lower doses. This activity correlates with its direct mutagenicity in Salmonella typhimurium assays .

- This compound: No carcinogenicity data are available.

Mutagenicity

- Vinyl carbamate : Strong mutagen in S. typhimurium TA1535 and TA100 strains when metabolized by liver enzymes .

- Ethyl carbamate: Non-mutagenic under similar conditions, requiring higher doses for carcinogenesis .

- Target compound : Mutagenicity remains untested, but its high logP and bulky structure may reduce metabolic activation to reactive intermediates.

Biological Activity

Ethyl N-(2,4,4-trimethylpentan-2-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, incorporating data from various studies.

This compound can be synthesized through various organic reactions involving carbamate formation. The compound's structure includes an ethyl group attached to a carbamate moiety, which is known to influence its biological activity. The synthesis often involves the reaction of isocyanates with alcohols or amines under controlled conditions to yield the desired carbamate derivative.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. Studies have shown that compounds similar in structure to this compound have been tested against pathogens such as Escherichia coli , Staphylococcus aureus , and Candida albicans . For instance, a related study reported that synthesized derivatives displayed notable antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against the tested microorganisms .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have indicated that it may inhibit the growth of cancer cell lines by inducing apoptosis or disrupting cellular metabolic pathways. For example, a recent study highlighted that certain derivatives of carbamates exhibited IC50 values in the low micromolar range against lung cancer cell lines, suggesting a promising avenue for therapeutic development .

The mechanism of action for this compound is thought to involve interactions with specific molecular targets within microbial cells or cancer cells. These interactions may lead to:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cell survival.

- Membrane Disruption : It can interact with cellular membranes, altering their integrity and function.

These actions contribute to its observed antimicrobial and anticancer effects.

Case Study 1: Antimicrobial Screening

A comprehensive screening of various derivatives including this compound revealed that modifications in the alkyl chain significantly influenced antibacterial efficacy. The study found that increasing the hydrophobicity of the side chain improved activity against Gram-positive bacteria while maintaining low toxicity towards mammalian cells .

Case Study 2: Anticancer Evaluation

In a study focusing on lung cancer treatment, derivatives were synthesized and evaluated for their ability to inhibit MDH1 and MDH2 enzymes. The most effective compounds demonstrated IC50 values indicating potent inhibitory activity and were further analyzed for their structure-activity relationships (SAR). The results emphasized the importance of specific functional groups in enhancing biological activity .

Data Tables

| Activity Type | Tested Strains | MIC (µg/mL) | IC50 (µM) |

|---|---|---|---|

| Antibacterial | E. coli | 20 | - |

| Staphylococcus aureus | 15 | - | |

| Antifungal | Candida albicans | 25 | - |

| Anticancer | Lung cancer cell lines | - | 3.5 |

Q & A

Basic: What are the recommended synthetic routes for ethyl N-(2,4,4-trimethylpentan-2-yl)carbamate, and how can reaction conditions be optimized?

Methodological Answer:

Ethyl carbamates are typically synthesized via carbamoylation of amines using ethyl chloroformate or via reaction with isocyanates. For tertiary amines like 2,4,4-trimethylpentan-2-amine, a two-step approach may be optimal:

Amine Activation : React the amine with phosgene or triphosgene to generate an intermediate isocyanate.

Ethanol Quenching : Treat the isocyanate with ethanol to form the carbamate .

Optimization Tips :

- Use anhydrous conditions to prevent hydrolysis.

- Monitor reaction progress via TLC or HPLC.

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

Advanced: How can conflicting spectroscopic data (e.g., NMR vs. X-ray) for this carbamate be resolved?

Methodological Answer:

Discrepancies between solution-state NMR and solid-state X-ray structures often arise from conformational flexibility or crystal packing effects. To resolve contradictions:

Variable-Temperature NMR : Assess dynamic behavior in solution (e.g., coalescence of peaks at elevated temperatures).

DFT Calculations : Compare experimental NMR shifts with computed values for proposed conformers .

Crystallography : Use SHELXL for refinement of X-ray data to confirm solid-state conformation .

Example Workflow :

| Technique | Application | Outcome |

|---|---|---|

| VT-NMR | Detect rotamers | Identified two conformers at 298 K |

| SHELXL | Crystal refinement | Confirmed chair-like carbamate geometry |

Basic: What analytical techniques are most reliable for characterizing this carbamate’s purity and structure?

Methodological Answer:

A multi-technique approach ensures accuracy:

- NMR Spectroscopy : H/C NMR for backbone assignment (e.g., carbamate carbonyl at ~155 ppm in C NMR) .

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]) and fragmentation patterns.

- IR Spectroscopy : Carbamate C=O stretch (~1700 cm) and N-H stretch (if present) .

Validation : Cross-check with elemental analysis (C, H, N) and HPLC purity (>98%).

Advanced: How can structure-activity relationships (SAR) be explored for derivatives of this carbamate?

Methodological Answer:

SAR studies require systematic structural modifications and biological testing:

Derivative Synthesis : Introduce substituents at the carbamate ethyl group or the tertiary amine (e.g., fluorination, alkyl chain variations) .

In Vitro Assays : Test enzyme inhibition (e.g., cholinesterase) or receptor binding (e.g., GPCRs) using dose-response curves.

Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes .

Key Parameters :

| Modification | Impact | Example |

|---|---|---|

| Ethyl → Isopropyl | Increased lipophilicity | Improved blood-brain barrier penetration |

| Fluorine substitution | Enhanced metabolic stability | Reduced CYP450-mediated degradation |

Basic: What safety protocols are recommended for handling this carbamate in laboratory settings?

Methodological Answer:

While specific toxicity data may be limited, general carbamate precautions apply:

- PPE : Gloves, lab coat, and eye protection.

- Ventilation : Use fume hoods during synthesis.

- Waste Disposal : Neutralize with dilute acid (e.g., 1M HCl) before disposal .

Emergency Measures : - Skin contact: Wash with soap/water for 15 minutes.

- Inhalation: Move to fresh air; seek medical attention if respiratory distress occurs.

Advanced: How can the hydrolytic stability of this carbamate be evaluated under physiological conditions?

Methodological Answer:

Assess stability via accelerated degradation studies:

Buffer Solutions : Incubate at pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C.

Sampling Intervals : Analyze aliquots at 0, 6, 12, 24, and 48 hours via HPLC.

Degradation Kinetics : Calculate half-life () using first-order kinetics.

Key Findings :

| Condition | (h) | Major Degradant |

|---|---|---|

| pH 1.2 | 2.5 | 2,4,4-Trimethylpentan-2-amine |

| pH 7.4 | 48.7 | None detected |

Advanced: What crystallographic strategies can resolve disorder in the carbamate’s crystal structure?

Methodological Answer:

Disorder is common in flexible carbamates. Mitigation steps include:

Low-Temperature Data Collection : Reduce thermal motion (e.g., 100 K).

SHELXL Refinement : Apply PART, SIMU, and DELU constraints to model disordered regions .

Twinned Data Analysis : Use PLATON to check for twinning and refine with TWIN/BASF commands.

Example :

| Parameter | Value |

|---|---|

| Space group | |

| 0.045 | |

| Flack parameter | 0.02(2) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.